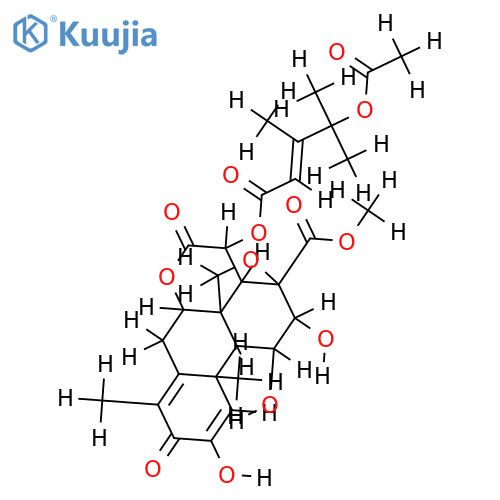Cas no 99132-99-7 (dehydrobruceantinol)

dehydrobruceantinol structure
商品名:dehydrobruceantinol
dehydrobruceantinol 化学的及び物理的性質
名前と識別子
-
- dehydrobruceantinol
- NSC-330518
- CS-0112731
- methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- (+)-Dehydrobruceantinol
- AKOS040761589
- HY-135421
- Picrasa-1, 15-[[4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-/2,11,12-trihydroxy-3,16-dioxo-, methyl ester, [11.beta.,12.alpha.,15.beta.(E)]-
- 99132-99-7
- NSC330518
-
- インチ: InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
- InChIKey: MJOFLSVJDZIFKV-UUTDASJCSA-N
- ほほえんだ: CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 604.21559120g/mol
- どういたいしつりょう: 604.21559120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 13
- 重原子数: 43
- 回転可能化学結合数: 8
- 複雑さ: 1420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 192Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 802.5±65.0 °C at 760 mmHg
- フラッシュポイント: 259.5±27.8 °C
- じょうきあつ: 0.0±6.4 mmHg at 25°C
dehydrobruceantinol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
dehydrobruceantinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3796-5 mg |
Dehydrobruceantinol |
99132-99-7 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3796-1 mg |
Dehydrobruceantinol |
99132-99-7 | 1mg |
¥3475.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D85160-5mg |
dehydrobruceantinol |
99132-99-7 | ,98.0% | 5mg |
¥6880.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3796-1 mL * 10 mM (in DMSO) |
Dehydrobruceantinol |
99132-99-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D85160-5 mg |
dehydrobruceantinol |
99132-99-7 | 5mg |
¥6880.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN3796-5mg |
Dehydrobruceantinol |
99132-99-7 | 5mg |
¥ 4890 | 2024-07-20 | ||
| TargetMol Chemicals | TN3796-1 ml * 10 mm |
Dehydrobruceantinol |
99132-99-7 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 |
dehydrobruceantinol 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
99132-99-7 (dehydrobruceantinol) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量